3-(3-Thienyl)pyridine
CAS No.: 21308-81-6
Cat. No.: VC1978492
Molecular Formula: C9H7NS
Molecular Weight: 161.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21308-81-6 |
|---|---|
| Molecular Formula | C9H7NS |
| Molecular Weight | 161.23 g/mol |
| IUPAC Name | 3-thiophen-3-ylpyridine |
| Standard InChI | InChI=1S/C9H7NS/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7H |
| Standard InChI Key | FQCXYANVLWAPNK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=CSC=C2 |
| Canonical SMILES | C1=CC(=CN=C1)C2=CSC=C2 |
Introduction
Structural and Physical Properties
3-(3-Thienyl)pyridine consists of a pyridine ring with a 3-thienyl (thiophene) group attached at position 3. This creates a nitrogen-containing heterocyclic compound with distinctive electronic characteristics due to the interaction between the two aromatic systems.
Basic Information and Identifiers
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇NS |
| Molecular Weight | 161.23 g/mol |
| CAS Number | 21308-81-6 |
| IUPAC Name | 3-thiophen-3-ylpyridine |
| Common Synonyms | 3-(thiophen-3-yl)pyridine, 3-thiophen-3-ylpyridine |
| PubChem CID | 595254 |
Table 1: Identification parameters for 3-(3-Thienyl)pyridine
Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3-AA | 2.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 161.02992040 Da |
| Physical State (20°C) | Typically a solid |
Table 2: Physicochemical properties of 3-(3-Thienyl)pyridine
| Field | Applications |
|---|---|
| Organic Synthesis | Serves as a building block for more complex heterocyclic compounds |
| Coordination Chemistry | Functions as a ligand in metal complexes with applications in catalysis |
| Materials Science | Component in the development of functional materials with specific electronic properties |
| Pharmaceutical Research | Scaffold for drug discovery and development |
Table 3: Research applications of 3-(3-Thienyl)pyridine and related compounds
Electronic Properties and Spectroscopic Characteristics
The combination of thiophene and pyridine rings in 3-(3-Thienyl)pyridine creates interesting electronic properties that can be characterized through various spectroscopic techniques.
Spectroscopic Data
While specific spectroscopic data for 3-(3-Thienyl)pyridine is limited in the available literature, its structural characteristics suggest:
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Distinctive UV-Visible absorption patterns due to the extended conjugation between the thiophene and pyridine moieties
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Characteristic NMR signals reflecting the aromatic protons of both ring systems
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Mass spectrometry fragmentation patterns consistent with its molecular structure
The extended π-conjugation in 3-(3-Thienyl)pyridine likely contributes to its potential applications in materials science and optoelectronics .
Structural Comparison with Related Compounds
3-(3-Thienyl)pyridine belongs to a family of thienylpyridine compounds with varying connection points between the thiophene and pyridine rings. Understanding the structural differences between these compounds provides insight into their respective properties and applications.
Comparative Analysis of Thienylpyridine Isomers
Table 4: Structural comparison of thienylpyridine isomers
These structural differences can significantly impact the electronic properties, reactivity, and potential applications of each compound. For example, the connection points affect:
Research Developments and Studies
While specific research on 3-(3-Thienyl)pyridine itself is limited in the provided literature, studies on related thienylpyridine compounds provide valuable insights into the potential research directions for this compound.
Materials Science Applications
Research involving related thienylpyridine compounds has explored their potential in materials science, particularly in:
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Development of conductive polymers and organic semiconductors
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Creation of coordination polymers with unique electronic properties
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Design of sensors for environmental pollutants
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Components in organic light-emitting diodes (OLEDs) and photovoltaic cells
For example, studies have examined platinum(II) poly-ynes containing thienyl-pyridine linker groups, highlighting the potential of these compounds in creating materials with unique electronic properties .
Coordination Chemistry
The presence of both nitrogen (in pyridine) and sulfur (in thiophene) heteroatoms makes 3-(3-Thienyl)pyridine an interesting ligand for coordination with various metal centers. Such coordination complexes can have applications in:
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Catalysis for organic transformations
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Sensors for metal ions and small molecules
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Materials with specific magnetic or electronic properties
Studies on related compounds have demonstrated their ability to form stable complexes with transition metals, suggesting similar potential for 3-(3-Thienyl)pyridine .
Future Research Directions
Based on the available literature and the structural characteristics of 3-(3-Thienyl)pyridine, several promising research directions can be identified:
Synthetic Methodology Development
Developing more efficient and selective methods for synthesizing 3-(3-Thienyl)pyridine could facilitate its broader application in research and industry. Potential approaches include:
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Green chemistry methods with reduced environmental impact
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Flow chemistry techniques for scaled-up production
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Catalyst optimization for improved selectivity and yield
Materials Science Applications
The unique electronic properties of 3-(3-Thienyl)pyridine suggest potential applications in:
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Development of new organic electronic materials
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Design of sensors for environmental monitoring
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Creation of novel photovoltaic materials
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Components in organic light-emitting devices
Medicinal Chemistry
As a heterocyclic compound with specific electronic properties, 3-(3-Thienyl)pyridine could serve as a scaffold for developing new pharmaceutical agents. Potential research directions include:
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Structure-activity relationship studies
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Development of targeted therapeutic agents
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Exploration of biological activities
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